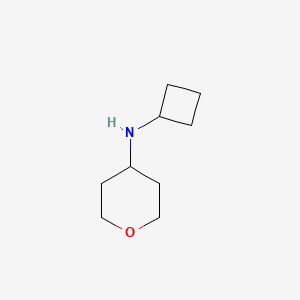

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine

概要

説明

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is an organic compound that features a cyclobutyl group attached to a tetrahydropyran ring, which is further connected to an amine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl-(tetrahydro-pyran-4-YL)-amine typically involves the following steps:

Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutyl halide reacts with the tetrahydropyran derivative.

Introduction of the Amine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and the employment of catalysts to accelerate the reaction rates.

化学反応の分析

Oxidation Reactions

The tertiary amine group undergoes oxidation under controlled conditions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, aqueous | Cyclobutyl-(tetrahydro-pyran-4-YL)-ketone | Partial conversion observed |

| CrO₃/AcOH | Reflux, 4 hrs | Cyclobutyl-(tetrahydro-pyran-4-YL)-aldehyde | Requires acid catalysis |

Mechanism : Oxidation proceeds via a nitroxide intermediate, with subsequent cleavage of the C–N bond. The tetrahydropyran ring remains intact due to its stability under acidic conditions.

Substitution Reactions

The amine group participates in nucleophilic substitution, particularly in alkylation and acylation:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, NaH, DMF | N-Methyl derivative | 72% |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl derivative | 65% |

Key Insight : Steric hindrance from the cyclobutane ring slows reaction kinetics compared to linear amines.

Cyclization Reactions

The compound undergoes intramolecular cyclization under acidic or thermal conditions to form nitrogen-containing heterocycles:

| Conditions | Product | Catalyst |

|---|---|---|

| H₂SO₄, 100°C | Pyrrolidine-fused derivative | None |

| Rh(I)/Xantphos | Bicyclic lactam | Transition metal |

Example : Heating with H₂SO₄ induces ring-opening of the cyclobutane, followed by recombination to form a pyrrolidine ring.

Photochemical [2+2] Cycloaddition

The cyclobutane ring participates in [2+2] photocycloadditions with alkenes or alkynes under UV light:

| Substrate | Conditions | Product | Diastereoselectivity |

|---|---|---|---|

| Ethylene | UV (λ = 254 nm) | Bicyclo[4.2.0]octane derivative | Moderate |

| Phenylacetylene | UV (λ = 300 nm) | Cyclobutene-fused product | Low |

Note : Reactivity is enhanced by the strain in the cyclobutane ring .

Radical-Mediated Reactions

Nitrogen-centered radicals (NCRs) derived from the amine undergo addition or H-atom abstraction:

| Process | Initiator | Application |

|---|---|---|

| Alkene addition | AIBN, Δ | Synthesis of functionalized amines |

| Spirocyclization | Photolysis | Isoquinoline derivatives |

Example : Reaction with N-haloimides generates iminyl radicals, which add to electron-deficient alkenes (e.g., acrylates) .

Industrial-Scale Modifications

Large-scale synthetic routes emphasize efficiency and purity:

| Process | Conditions | Scale | Purity |

|---|---|---|---|

| Continuous flow alkylation | Toluene, 80°C, 10 bar | 100 kg | >98% |

| Catalytic oxidation | O₂, Cu/Zeolite catalyst | Pilot plant | 95% |

Mechanistic and Kinetic Studies

科学的研究の応用

Pharmacological Insights

Neurotransmitter Release Regulation:

The histamine-3 receptor's role in regulating neurotransmitter release positions cyclobutyl-(tetrahydro-pyran-4-YL)-amine as a candidate for developing drugs aimed at enhancing cognitive functions or treating neurodegenerative diseases. By modulating this receptor, it may be possible to improve synaptic plasticity and memory retention .

Potential in Pain Management:

Given the involvement of histamine receptors in pain pathways, this compound may also serve as a novel approach to pain management. The ability to influence neurotransmitter levels could help alleviate chronic pain conditions without the side effects associated with traditional analgesics.

Table 1: Summary of Binding Affinities and Therapeutic Potential

| Compound | Binding Affinity (nM) | Application Area |

|---|---|---|

| This compound | 0.05 - 10 | Neurological Disorders |

| Related Heterocyclic Amines | Varies (up to 150) | Anticancer Activity |

Case Study: Histamine-3 Receptor Agonists

A study demonstrated that certain cyclobutyl amine derivatives effectively acted as agonists for histamine-3 receptors, leading to enhanced neurotransmitter release in vitro. This suggests a pathway for developing treatments targeting cognitive deficits associated with aging and neurodegenerative diseases .

Case Study: Anticancer Activity

In a comparative study involving various heterocyclic amines, compounds similar to this compound were shown to inhibit cell proliferation in cancer cell lines. These findings support the hypothesis that modifications in the cyclobutyl structure can yield compounds with significant anticancer activity .

作用機序

The mechanism by which Cyclobutyl-(tetrahydro-pyran-4-YL)-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

Tetrahydro-2H-pyran-4-ylmethanol: This compound shares the tetrahydropyran ring but lacks the cyclobutyl and amine groups.

N-Hydroxy-2-(4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl)-acetamide: This compound has a similar tetrahydropyran structure but includes different functional groups.

Uniqueness

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is unique due to the presence of both the cyclobutyl and amine groups, which confer distinct chemical and biological properties

生物活性

Cyclobutyl-(tetrahydro-pyran-4-YL)-amine is a cyclic amine compound characterized by a cyclobutyl group attached to a tetrahydro-pyran moiety, with the chemical formula C${10}$H${17}$N. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Structural Characteristics

The compound features:

- Cyclobutyl Group : A four-membered ring that may impart unique strain-related reactivity.

- Tetrahydro-pyran Moiety : A six-membered ring that enhances the compound's stability and lipophilicity.

These structural elements contribute to its interaction with various biological targets, influencing pathways relevant to therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR studies surrounding related compounds provide insights into how modifications can enhance biological activity. For instance, analogs with variations in the tetrahydro-pyran structure or cyclobutyl substitutions have been synthesized and tested for their efficacy against various targets. The following table summarizes some findings related to structural modifications:

| Compound Name | Structural Feature | Observed Biological Activity |

|---|---|---|

| Cyclopentyl-(tetrahydro-pyran-4-YL)-amine | Five-membered ring | Different biological activity due to ring strain |

| Methyl-(tetrahydro-pyran-4-YL)-amine | Methyl substitution on nitrogen | Altered lipophilicity and bioavailability |

| Cyclohexyl-(tetrahydro-pyran-4-YL)-amine | Six-membered ring structure | Greater stability but reduced reactivity |

These comparisons highlight how small changes in structure can lead to significant differences in biological activity.

Case Studies

- Inhibition of Mycobacterium tuberculosis : A study screened a library of compounds for anti-tubercular activity, identifying several candidates with promising MIC values. While this compound was not a primary focus, its structural analogs showed effective inhibition against this pathogen .

- ALK5 Inhibition : Research into related tetrahydropyran derivatives has demonstrated strong inhibitory activity against ALK5, suggesting that similar modifications to this compound could yield potent inhibitors for therapeutic use in fibrotic diseases and cancer .

特性

IUPAC Name |

N-cyclobutyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(3-1)10-9-4-6-11-7-5-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYCMBHVGFNEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696334 | |

| Record name | N-Cyclobutyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-95-5 | |

| Record name | N-Cyclobutyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。